molecular formula C11H16BrNO B13291084 2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol

2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B13291084
M. Wt: 258.15 g/mol
InChI Key: NBJDSZHHMGOYGL-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position of the benzene ring, along with a 2-methylpropylamino group attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol typically involves the bromination of 6-{[(2-methylpropyl)amino]methyl}phenol. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-{[(2-methylpropyl)amino]methyl}phenol
  • 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol
  • 2-Bromo-6-{[(2-ethylpropyl)amino]methyl}phenol

Uniqueness

2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the 2-methylpropylamino group enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-bromo-6-[(2-methylpropylamino)methyl]phenol

InChI

InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-4-3-5-10(12)11(9)14/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

NBJDSZHHMGOYGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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